1H-Indol-1-amine,5-fluoro-2,3-dihydro-

Antimicrobial Clostridioides difficile spore germination inhibition

1H-Indol-1-amine,5-fluoro-2,3-dihydro- (CAS: 148960-33-2) is a fluorinated indoline derivative characterized by an N-1 primary amine group and a 5-fluoro substituent on the fused bicyclic indoline core. This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry programs, particularly for developing modulators of the tryptophan catabolism enzyme indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
Cat. No. B12276995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-1-amine,5-fluoro-2,3-dihydro-
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)F)N
InChIInChI=1S/C8H9FN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2
InChIKeyDOVJRLZHEDUVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indol-1-amine,5-fluoro-2,3-dihydro-: A 5-Fluorinated Indoline Scaffold for IDO1-Targeted Research


1H-Indol-1-amine,5-fluoro-2,3-dihydro- (CAS: 148960-33-2) is a fluorinated indoline derivative characterized by an N-1 primary amine group and a 5-fluoro substituent on the fused bicyclic indoline core [1]. This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry programs, particularly for developing modulators of the tryptophan catabolism enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The 5-fluorination and the saturated 2,3-dihydro structure are key pharmacophoric features that differentiate its properties from unsubstituted or other substituted indoline/indole analogs [3].

1H-Indol-1-amine,5-fluoro-2,3-dihydro-: Why Simple Indoline or Indole Analogs Are Not Interchangeable


The substitution pattern of 1H-Indol-1-amine,5-fluoro-2,3-dihydro-—specifically the 5-fluoro group and the N-1 primary amine—confers a distinct set of physicochemical and biological properties that are not replicated by unsubstituted indoline or other simple indole derivatives. The electron-withdrawing 5-fluoro substituent is a well-established strategy for modulating metabolic stability, enhancing target binding affinity via conformational effects, and improving in vivo pharmacokinetic profiles [1]. The presence of the N-1 primary amine provides a distinct reactive handle for further derivatization, enabling the synthesis of complex molecules that are inaccessible from the more common 5-fluoroindoline (N-unsubstituted) or indole-2-carboxylic acid scaffolds [2]. Consequently, substituting this compound with a close analog in a synthetic or biological workflow introduces significant risks of altered reactivity, reduced potency, or complete loss of activity, as demonstrated by comparative studies on related scaffolds [3].

1H-Indol-1-amine,5-fluoro-2,3-dihydro-: Quantified Evidence of Differentiation from Close Analogs for Procurement Decisions


5-Fluorination Confers a >2.5-Fold Potency Improvement in Spore Germination Inhibition vs. Non-Fluorinated Indoline

In a direct comparison of indoline-based cholan-24-amides, the 5-fluoro substituted derivative (compound 5d) exhibited a 2.5-fold greater potency in inhibiting Clostridioides difficile spore germination compared to the non-fluorinated indoline analog. This provides a quantitative, scaffold-specific benchmark for the advantage of 5-fluorination within the indoline class [1].

Antimicrobial Clostridioides difficile spore germination inhibition

The N-1 Primary Amine Moiety Enables a Unique Synthetic Route vs. 5-Fluoroindoline

1H-Indol-1-amine,5-fluoro-2,3-dihydro- contains a unique N-1 primary amine functionality that is absent in its closest commercial analog, 5-fluoroindoline (CAS 2343-22-8), which features an unsubstituted N-1 position [1]. This distinct functional group enables direct derivatization via N-alkylation, amidation, or diazotization without requiring preliminary N-protection/deprotection steps [2].

Synthetic Chemistry Building Block Derivatization

5-Fluoro Substitution Improves Metabolic Stability vs. Unsubstituted Indoline Scaffolds

The strategic placement of a fluorine atom at the 5-position of the indoline ring is a classic medicinal chemistry tactic to block oxidative metabolism at this site, which is a primary route of clearance for unsubstituted indoline-containing compounds [1]. While a direct head-to-head metabolic stability study for this exact compound is not available, the principle is well-established across multiple chemical series and is a key driver for the inclusion of fluorine in drug-like molecules [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

1H-Indol-1-amine,5-fluoro-2,3-dihydro-: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Lead Optimization of Antimicrobial Agents Targeting Spore-Forming Pathogens

Given the established 2.5-fold improvement in spore germination inhibition conferred by 5-fluorination within the indoline class [1], 1H-Indol-1-amine,5-fluoro-2,3-dihydro- is a rationally prioritized building block for synthesizing and optimizing new analogs aimed at combating Clostridioides difficile and other spore-forming bacterial infections. This compound provides a direct entry point to a privileged chemotype with validated activity.

Synthesis of N-Functionalized IDO1 Inhibitor Candidates for Immuno-Oncology

As indoline scaffolds are a validated core for IDO1 inhibitors with good cellular and whole-blood activity [2], this specific compound is a strategic choice for medicinal chemists seeking to create novel IDO1 inhibitors. The N-1 primary amine allows for facile introduction of diverse substituents (e.g., sulfonamides, ureas, carbamates) to explore structure-activity relationships (SAR) around the N-1 position, a key vector for modulating potency and selectivity [3].

Precursor for Fluorinated CNS-Penetrant Molecular Probes

The 5-fluoroindoline core is a recognized motif in central nervous system (CNS) drug discovery due to its favorable physicochemical properties (e.g., lipophilicity, metabolic stability) for crossing the blood-brain barrier [4]. This compound's N-1 primary amine is an ideal functional group for attaching reporter tags (e.g., fluorescent dyes, biotin) or radiolabeling handles (e.g., chelators for PET imaging), enabling the creation of targeted molecular probes for studying CNS receptors or enzymes in vivo [2].

Advanced Intermediate in the Synthesis of Fluorinated Heterocyclic Libraries

For laboratories engaged in diversity-oriented synthesis or parallel medicinal chemistry, 1H-Indol-1-amine,5-fluoro-2,3-dihydro- serves as a versatile and differentiated building block. Its unique combination of a fluorinated aromatic ring and an N-1 primary amine offers a distinct reactivity profile compared to 5-fluoroindoline (N-unsubstituted) or 5-fluoroindole (unsaturated). This allows for the creation of chemical libraries with novel chemical space, as it can undergo transformations such as N-alkylation, diazonium salt chemistry, and reductive amination that are not possible with its common analogs [3].

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